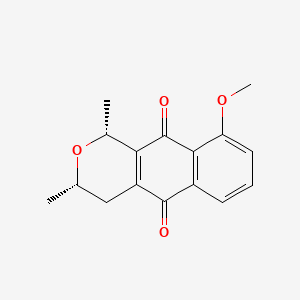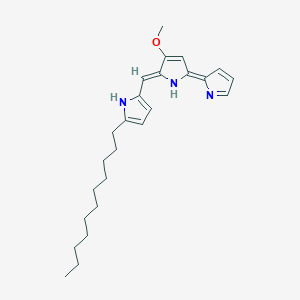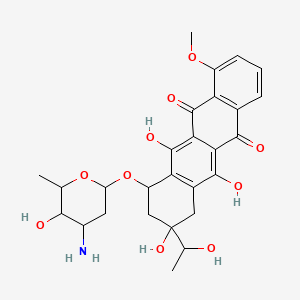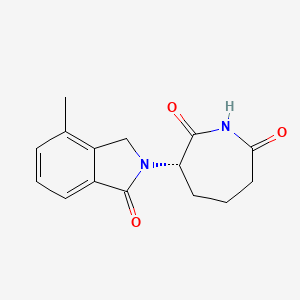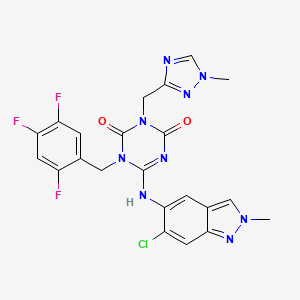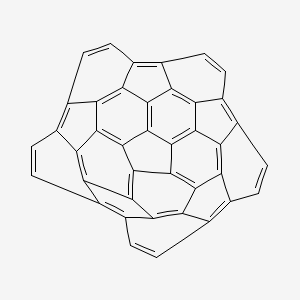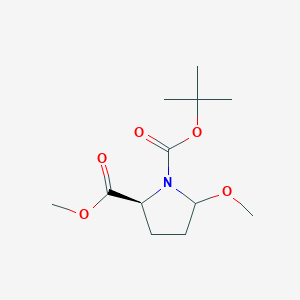
Xanomeline (tartrate)
Übersicht
Beschreibung
Xanomeline (tartrate) is a useful research compound. Its molecular formula is C18H29N3O7S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Xanomeline (tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xanomeline (tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Xanomeline as a Potential Antipsychotic Agent
Xanomeline, an M1/M4 preferring muscarinic receptor agonist, exhibits significant antipsychotic-like activities. It demonstrates potential in treating psychotic symptoms in patients with schizophrenia and Alzheimer's disease. In animal models, xanomeline effectively inhibited dopamine-induced behaviors without causing extrapyramidal side effects (EPS), a common issue with many antipsychotic drugs. For instance, xanomeline reduced D-amphetamine-induced motor unrest and stereotypies in Cebus apella monkeys, paralleling the absence of EPS at therapeutic doses. This supports the hypothesis that muscarinic receptor agonists like xanomeline could be beneficial in pharmacological treatments of psychosis (Andersen et al., 2003), (Shannon et al., 2000).
Xanomeline in the Treatment of Alzheimer's Disease
Xanomeline has shown cognitive and behavioral benefits in treating Alzheimer's disease (AD). The compound's unique M1/M4-preferring mechanism of action is of significant interest in the field of chemical neuroscience. Despite some dose-limiting side effects, the cognitive and behavioral effects of xanomeline in AD have spurred renewed interest in the development of safer muscarinic ligands with improved subtype selectivity (Bender et al., 2017).
Neuroprotective Effects of Xanomeline
Xanomeline exhibits neuroprotective properties, particularly in conditions of oxygen and glucose deprivation (OGD), which is relevant to ischemic injury. Studies have demonstrated that xanomeline treatment can protect cortical neuronal cells, possibly through the inhibition of apoptosis and reduction of oxidative stress markers. This indicates its potential role in treating neuronal injury due to ischemic events (Xin et al., 2020).
Mechanistic Insights into Xanomeline's Function
Research has delved into the intricate mechanisms of xanomeline's interaction with muscarinic receptors, emphasizing its persistent binding and the resulting functional antagonism. Studies highlight the differential kinetics of xanomeline binding and its selective activation of G proteins at M1 and M2 muscarinic receptors. This persistent binding, particularly at the M5 receptor, leads to significant wash-resistant antagonism to the effects of full agonists, offering deeper insights into its functional selectivity and potential therapeutic implications (Grant & El-Fakahany, 2005), (Randáková et al., 2018).
Eigenschaften
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSVWTMVMBGIHQ-WUUYCOTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



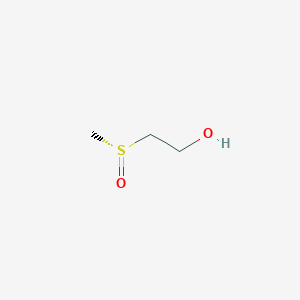
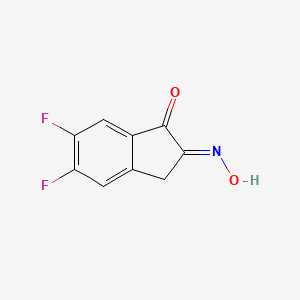
![(Z)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8223619.png)
![Methyl 2-(2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl)acetate](/img/structure/B8223629.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8223639.png)

